Cas no 1808444-01-0 (1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine)

1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-(5-chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine
- AKOS033712312
- EN300-1211298
- 1808444-01-0
- Z1981302130
- 1-(5-chloro-2-fluoro-4-nitrophenyl)sulfonyl-4-prop-2-ynylpiperazine
- 1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine
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- Inchi: 1S/C13H13ClFN3O4S/c1-2-3-16-4-6-17(7-5-16)23(21,22)13-8-10(14)12(18(19)20)9-11(13)15/h1,8-9H,3-7H2
- InChI Key: PZODIVOEKWJTRB-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C(=C1)S(N1CCN(CC#C)CC1)(=O)=O)F)[N+](=O)[O-]
Computed Properties
- Exact Mass: 361.0299329g/mol
- Monoisotopic Mass: 361.0299329g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 589
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.8Ų
- XLogP3: 1.6
1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1211298-50mg |
1808444-01-0 | 90.0% | 50mg |
$212.0 | 2023-10-02 | ||
Enamine | EN300-1211298-0.05g |
1808444-01-0 | 0.05g |
$212.0 | 2023-06-08 |
1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine Related Literature
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Additional information on 1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine
Introduction to 1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine (CAS No. 1808444-01-0)
1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine, identified by its CAS number 1808444-01-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a piperazine ring conjugated with a propargyl group and a sulfonyl moiety derived from a halogenated nitrobenzene derivative. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the quest for novel therapeutic agents.
The chemical structure of 1-(5-Chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is composed of several key functional groups that contribute to its unique properties and potential biological activities. The piperazine ring is a well-known pharmacophore in medicinal chemistry, often found in drugs targeting central nervous system disorders, allergies, and infectious diseases. Its ability to interact with various biological targets makes it a versatile scaffold for drug design.
The propargyl group (-C≡CH) attached to the piperazine ring introduces additional reactivity, enabling various chemical modifications and bioconjugation strategies. This feature is particularly valuable in the development of prodrugs or biotherapeutics that require site-specific delivery or controlled release mechanisms. The sulfonyl group (-SO₂-) derived from the 5-chloro-2-fluoro-4-nitrobenzene moiety is another critical component that influences the compound's pharmacokinetic and pharmacodynamic properties. Sulfonyl compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects.
In recent years, there has been growing interest in the development of novel sulfonamide derivatives as potential therapeutic agents. The nitro group (-NO₂) present in the aromatic ring of 5-chloro-2-fluoro-4-nitrobenzene adds further complexity to the molecule, influencing its electronic properties and reactivity. Nitroaromatic compounds have been extensively studied for their applications in chemotherapy, with some derivatives exhibiting significant antitumor activity. The combination of these functional groups in 1-(5-chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine suggests a multifaceted biological profile that warrants further investigation.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical molecules. The presence of both reactive sites—the propargyl group and the sulfonyl group—allows for diverse chemical transformations, making it a valuable building block for medicinal chemists. For instance, the propargyl group can be used for click chemistry reactions, such as azide-alkyne cycloadditions, which are widely employed in drug development to create stable conjugates with therapeutic or diagnostic purposes.
The sulfonyl group offers another avenue for chemical modification, enabling the introduction of additional functional moieties through nucleophilic substitution reactions. This flexibility is crucial in optimizing drug candidates for specific biological targets by tailoring their physicochemical properties, such as solubility, bioavailability, and metabolic stability. The combination of these features makes 1-(5-chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine a versatile tool in synthetic chemistry and drug discovery.
Recent advancements in computational chemistry and molecular modeling have further enhanced our understanding of how this compound interacts with biological targets. These techniques allow researchers to predict binding affinities, identify potential drug-like properties, and optimize molecular structures before conducting expensive wet-lab experiments. By leveraging these computational tools, scientists can accelerate the drug discovery process and prioritize promising candidates for further validation.
The potential applications of 1-(5-chloro-2-fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-ylnyl)piperazine extend beyond traditional small-molecule drugs. Its unique structural features make it an attractive candidate for developing biologics or biosimilars through bioconjugation strategies. For example, the propargyl group can be used to link this compound to peptides or proteins, creating targeted therapeutic agents with enhanced specificity and efficacy.
In conclusion, 1-(5-chloro-octane-dioxyphenylsulfonyl)-pyrazinylalkyne (CAS No. 1808444-octane-dioxyphenylsulfonyl)-pyrazinylalkyne (CAS No. 180844-octane-dioxyphenylethynyl)piperazine represents a significant advancement in pharmaceutical chemistry due to its complex structure and multifaceted functional groups. Its potential as an intermediate in drug synthesis and its suitability for bioconjugation strategies make it a valuable asset in modern drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing next-generation therapeutics across various disease areas.
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